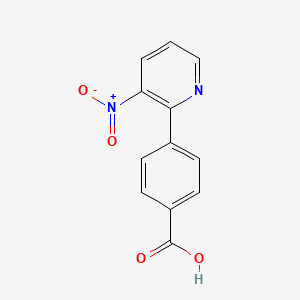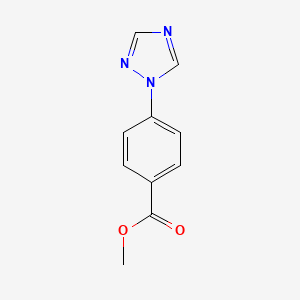
2-(4-Heptylphenyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Heptylphenyl)thiazolidine is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen within the ring. The thiazolidine core is a significant structural motif that is found in a variety of biologically active compounds, including penicillin, where it is known to be the active part . The presence of a substituted phenyl group, such as the 4-heptylphenyl moiety, can significantly influence the biological activity and physical properties of the molecule.
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the cyclocondensation of amino acids, such as cysteine or its esters, with various aldehydes . In the case of 2-(4-Heptylphenyl)thiazolidine, although not explicitly detailed in the provided papers, the synthesis would likely follow a similar pathway, potentially starting from a 4-heptylphenyl aldehyde and a suitable thiazolidine precursor. Multicomponent reactions are also a common method for synthesizing thiazolidine derivatives, as seen in the one-pot synthesis of 2
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Synthesis
2-(4-Heptylphenyl)thiazolidine is part of a broader class of thiazolidine compounds, which have garnered interest for their various applications in scientific research. Studies have explored their synthesis and chemical characterization. For instance, the growth and characterization of similar thiazolidine derivatives, such as 2-(meta-methoxyphenyl) thiazolidine, highlight the medicinal importance of the thiazolidine ring, which is the active part of penicillin. These compounds are often synthesized and crystallized for further study (Raju, Eswaramoorthy, Umarani, & Rajalingam, 1989).
Anticancer Activity
Certain thiazolidin compounds, including derivatives similar to 2-(4-Heptylphenyl)thiazolidine, have been identified for their potential in cancer research. For example, specific thiazolidin compounds have shown antimitotic activity against human non-small-cell lung and colon cancer cells. These compounds can effectively induce G2/M arrest in cancer cells, which is a crucial phase in cell division, thereby inhibiting cancer cell growth (Teraishi, Wu, Sasaki, Zhang, Davis, Guo, Dong, & Fang, 2005).
Antioxidant and Antimicrobial Properties
Thiazolidine derivatives, including 2-(4-Heptylphenyl)thiazolidine, have been studied for their potential antioxidant and antimicrobial properties. Some new thiazolidine-4-one derivatives have been synthesized and shown to exhibit significant antioxidant effects, comparable to that of ascorbic acid (Apotrosoaei, Vasincu, Constantin, Buron, Routier, & Profire, 2014). Additionally, thiazolidine derivatives have also been evaluated for their antimicrobial properties against various strains of bacteria and fungi, with some derivatives exhibiting promising activities (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).
Hepatoprotective and Antitoxic Effects
2-Substituted thiazolidine-4(R)-carboxylic acids, related to 2-(4-Heptylphenyl)thiazolidine, have been evaluated for their protective effect against hepatotoxic deaths in mice. These compounds are suggested to be prodrugs of L-cysteine, which liberate this sulfhydryl amino acid in vivo by nonenzymatic ring opening, followed by solvolysis. This action could potentially be beneficial in protecting against liver toxicity and other related ailments (Nagasawa, Goon, Muldoon, & Zera, 1984).
Eigenschaften
IUPAC Name |
2-(4-heptylphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NS/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)16-17-12-13-18-16/h8-11,16-17H,2-7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIBVVJYZDFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594820 |
Source


|
| Record name | 2-(4-Heptylphenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptylphenyl)thiazolidine | |
CAS RN |
937602-48-7 |
Source


|
| Record name | 2-(4-Heptylphenyl)thiazolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Heptylphenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

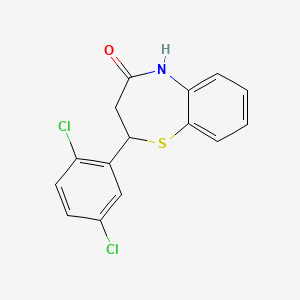
![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)
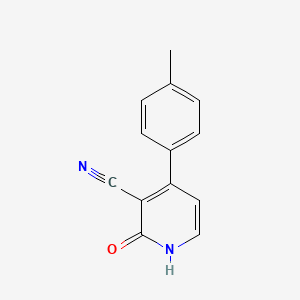
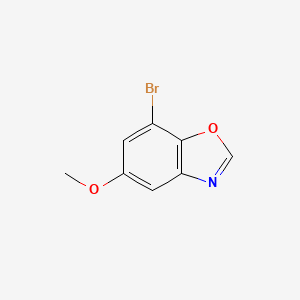
![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)
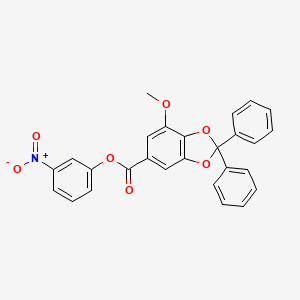
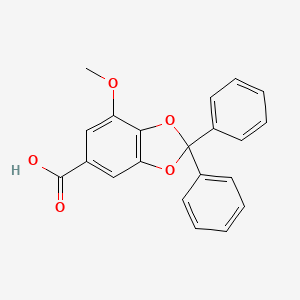
![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)
![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)
![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)
![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)
